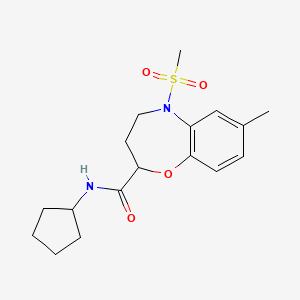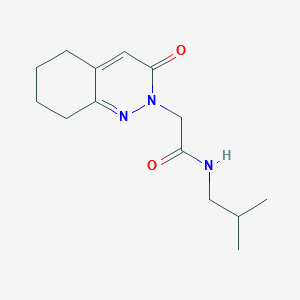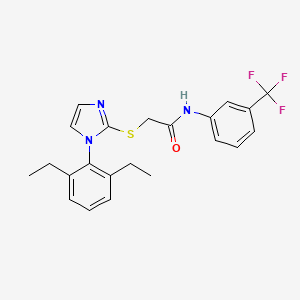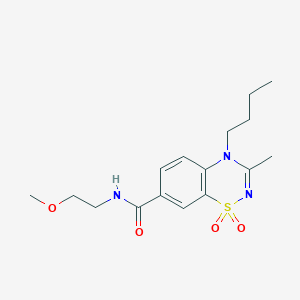
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrimidine ring, a morpholine ring, and a phenylbutanamide moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with morpholine.
Coupling with the phenylbutanamide moiety: This can be done using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases, subject to further research and clinical trials.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-methyl-6-piperidinopyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide
- N-(4-((4-methyl-6-pyrrolidinopyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide
Uniqueness
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide is unique due to the presence of the morpholine ring, which may impart distinct physicochemical properties and biological activities compared to its analogs with different ring systems.
Properties
Molecular Formula |
C25H29N5O2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-2-phenylbutanamide |
InChI |
InChI=1S/C25H29N5O2/c1-3-22(19-7-5-4-6-8-19)24(31)27-20-9-11-21(12-10-20)28-25-26-18(2)17-23(29-25)30-13-15-32-16-14-30/h4-12,17,22H,3,13-16H2,1-2H3,(H,27,31)(H,26,28,29) |
InChI Key |
KDGUSHFKULTSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B11251578.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2,4-dimethylaniline](/img/structure/B11251587.png)
![N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B11251591.png)
![3-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine](/img/structure/B11251593.png)
![3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B11251600.png)
![4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B11251605.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11251613.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11251624.png)


![N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251650.png)

![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11251655.png)
